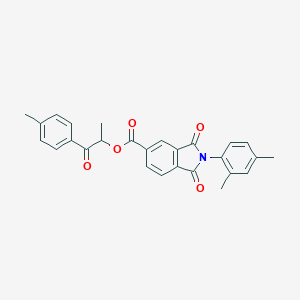
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,7-Trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of quinolinecarboxamides.
作用机制
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, FLT3, and JAK3. BTK is a crucial kinase involved in the development and progression of B-cell malignancies, while FLT3 and JAK3 are involved in the development and progression of several other types of cancers and autoimmune disorders. By inhibiting these kinases, TAK-659 can effectively suppress the growth and proliferation of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, TAK-659 has been shown to modulate the immune system by suppressing the activity of T-cells and B-cells. These effects have been observed in several preclinical studies and have shown promising results.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it an attractive candidate for the treatment of several diseases. Additionally, TAK-659 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, there are also some limitations associated with TAK-659. It has been shown to exhibit off-target effects, which can lead to undesirable side effects. Additionally, the long-term safety and efficacy of TAK-659 are yet to be established.
未来方向
There are several future directions for the study of TAK-659. Firstly, further preclinical studies are required to establish the long-term safety and efficacy of TAK-659. Additionally, clinical trials are required to evaluate the effectiveness of TAK-659 in the treatment of cancer and autoimmune disorders. Furthermore, the development of novel analogs of TAK-659 with improved potency and selectivity is also an area of future research. Finally, the identification of biomarkers that can predict the response of patients to TAK-659 is also an area of active research.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It exhibits potent inhibitory activity against several kinases and has been investigated for its potential use in the treatment of cancer and autoimmune disorders. While there are several advantages associated with TAK-659, there are also some limitations, and further research is required to establish its long-term safety and efficacy.
合成方法
The synthesis method of TAK-659 involves the reaction of 3-phenoxyaniline with 2-pyridinecarboxylic acid to form the intermediate product, which is then reacted with 2,7,7-trimethyl-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield TAK-659. This method has been described in detail in the scientific literature and has been successfully replicated by several researchers.
科学研究应用
TAK-659 has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Thus, TAK-659 has been investigated for its potential use in the treatment of these diseases.
属性
产品名称 |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C30H29N3O3 |
分子量 |
479.6 g/mol |
IUPAC 名称 |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-19-26(29(35)33-25-14-7-8-15-31-25)27(28-23(32-19)17-30(2,3)18-24(28)34)20-10-9-13-22(16-20)36-21-11-5-4-6-12-21/h4-16,27,32H,17-18H2,1-3H3,(H,31,33,35) |
InChI 键 |
KNWTVQAZCYDKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)
